Lipophilicity Shift: Computed XLogP3 and TPSA Comparison Against the Non-Chlorinated Analog
The 2-chloro substituent increases calculated lipophilicity relative to the non-chlorinated analog 3,4-dihydroxy-5-nitrobenzonitrile. PubChem-computed XLogP3-AA for the target compound is 1.9, whereas the des-chloro analog yields a lower XLogP3 (estimated ~1.1–1.3 based on fragment contribution of –Cl vs. –H) [1]. Both compounds have an identical TPSA of 110 Ų, so the lipophilicity increase is not offset by polarity changes [2]. This translates to an estimated 0.5–0.8 log unit higher logP, which can substantially enhance passive membrane permeability and blood-brain barrier penetration potential—a critical parameter for centrally acting COMT inhibitors [3]. The chlorinated analog also introduces an additional site for halogen bonding that can strengthen target engagement in certain binding pockets.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 (PubChem) |
| Comparator Or Baseline | 3,4-Dihydroxy-5-nitrobenzonitrile (estimated XLogP3 ~1.1–1.3) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.04.14 |
Why This Matters
Higher lipophilicity at equivalent TPSA improves the likelihood of CNS penetration, a key requirement for Parkinson's disease COMT inhibitors that must act centrally.
- [1] PubChem Compound Summary for CID 5747987: XLogP3-AA = 1.9; TPSA = 110 Ų. View Source
- [2] PubChem Compound Summary for CID 5747987 and comparison with non-chlorinated analog data from PubChem. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
